methyl 4,7-dimethyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUXXYSYNUUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405801 | |
| Record name | methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187607-75-6 | |
| Record name | methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,7-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include 4,7-dimethylphenylhydrazine and an appropriate ester precursor .
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used include toluene, ethanol, and dimethylformamide, with catalysts such as p-toluenesulfonic acid .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products Formed:
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family, characterized by an indole core structure with methyl groups at the 4 and 7 positions, and a carboxylate ester group at position 2. Indole derivatives are known for their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
This compound is used across various scientific disciplines.
Chemistry: It serves as a building block in synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, which include antiviral, anticancer, and antimicrobial properties. Research indicates that it can inhibit viral replication by interacting with viral proteins or host cell receptors, interfering with the viral life cycle and potentially reducing viral load in infected cells.
Medicine: It is investigated for potential therapeutic applications in treating various diseases.
Industry: It is utilized in developing dyes, pigments, and other industrial chemicals.
Biological Activities
This compound exhibits a range of biological activities. Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Studies suggest its potential in therapeutic applications due to these diverse properties.
Chemical Reactions
This compound participates in various chemical reactions due to its functional groups:
- Oxidation This compound can be oxidized to form corresponding indole-2-carboxylic acids.
- Reduction Reduction reactions can convert the ester group to an alcohol.
- Substitution Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Anti-Mycobacterial Activity
A study evaluated the anti-mycobacterial activity of various indole compounds, including 4,6-dimethyl indole derivatives, against mycobacterial pathogens such as M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. tuberculosis, and M. smegmatis . The results indicated that 4,6-dimethylated indole is preferred due to its anti-mycobacterial activity, likely resulting from the increased lipophilicity from the two methyl groups .
Mechanism of Action
The mechanism of action of methyl 4,7-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact pathways and targets depend on the specific biological context and the modifications made to the indole core .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares methyl 4,7-dimethyl-1H-indole-2-carboxylate with key structural analogs:
Key Structural and Functional Insights
Substituent Effects: Electron-Donating vs. In contrast, fluoro or chloro substituents (e.g., ) introduce electronegativity, which may alter binding affinity or metabolic stability . Positional Isomerism: Methyl 4,5-dimethyl-1H-indole-2-carboxylate shares the same molecular formula as the reference compound but differs in methyl positions. This minor structural variation can significantly impact solubility and receptor selectivity.
The dihydro derivative () lacks aromaticity at positions 2 and 3, which may reduce planar rigidity and affect interactions with flat binding pockets in enzymes.
Methoxy vs. Methyl Substituents :
- Methoxy groups (e.g., ) are bulkier and more polar than methyl groups, leading to steric hindrance and altered hydrogen-bonding capacity.
Biological Activity
Methyl 4,7-dimethyl-1H-indole-2-carboxylate is a compound belonging to the indole family, recognized for its diverse biological activities. Indoles are prevalent in many natural products and pharmaceuticals, and this specific derivative has garnered attention due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
This compound features an indole core with methyl groups at positions 4 and 7 and a carboxylate ester group at position 2. The structural uniqueness of this compound influences its chemical reactivity and biological activity.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been investigated for its ability to inhibit viral replication through interactions with viral proteins or host cell receptors. The compound's mechanism of action involves interference with the viral life cycle, potentially leading to reduced viral load in infected cells.
Anticancer Properties
The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including neuroblastoma and breast cancer cells (e.g., MDA-MB-231) by triggering cell cycle arrest and promoting cell death pathways. The structure-activity relationship (SAR) studies suggest that the presence of methyl groups enhances its cytotoxicity against these cancer cells .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 30 | Induction of apoptosis |
| SH-SY5Y | 35 | Cell cycle arrest at G2/M phase |
| Neuroblastoma | 25 | Activation of pro-apoptotic signals |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimal inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.015 | Bactericidal |
| Escherichia coli | 0.019 | Bacteriostatic |
| Candida albicans | 0.004 | Fungicidal |
The biological effects of this compound are attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound's structural characteristics allow it to bind effectively to specific receptors or enzymes, influencing their activity .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroblastoma Treatment : A study evaluated the effect of this compound on neuroblastoma cells, showing a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .
- Antibacterial Efficacy : Another investigation assessed its antibacterial properties against clinical isolates of Staphylococcus aureus and E. coli, demonstrating potent activity comparable to standard antibiotics .
Chemical Reactions Analysis
Key structural features influencing reactivity:
-
Ester group : Susceptible to hydrolysis, reduction, and nucleophilic substitution.
-
4,7-Dimethyl substituents : Electron-donating groups enhance electrophilic substitution at C3 and C5 positions.
-
Indole NH : Participates in hydrogen bonding and tautomerism.
Ester Hydrolysis
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (2M), H₂O/EtOH | 4,7-Dimethyl-1H-indole-2-carboxylic acid | 92% |
| Acidic hydrolysis | HCl (conc.), reflux | Same as above | 85% |
The carboxylic acid product serves as a precursor for amide couplings in drug discovery .
Electrophilic Substitution
| Reaction Type | Reagents | Position | Major Product |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | C3 | 3-Bromo-4,7-dimethyl-1H-indole-2-carboxylate |
| Nitration | HNO₃/H₂SO₄, 5°C | C5 | 5-Nitro derivative |
| Sulfonation | ClSO₃H, CH₂Cl₂ | C5 | Sulfonic acid derivative |
Substitution occurs preferentially at C3 due to steric effects from the 4,7-dimethyl groups .
Reduction Reactions
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed reactions:
| Reaction Type | Catalytic System | Partners | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-indole hybrids |
| Heck reaction | Rh catalyst, electro | Alkenes | Fused pyranoindole systems |
Notably, electrochemical Heck reactions with alkenes generate pyrano[3,4-b]indol-1(9H)-ones under mild conditions (room temperature, 10 mA current) .
Biological Derivatization
The methyl ester undergoes enzymatic transformations:
-
Esterase-mediated hydrolysis : Produces the free acid, which inhibits mycobacterial MmpL3 transporters (MIC = 0.25 µg/mL against M. tuberculosis) .
-
Oxidative metabolism : Liver microsomes generate 5-hydroxyindole derivatives via CYP1A2 .
Stability Considerations
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light (UV) | Ester decomposition | Amber glass storage |
| pH > 9 | Rapid hydrolysis | Buffer solutions (pH 5-7) |
| Temperature > 80°C | Dimerization via Diels-Alder | Cold chain storage |
Industrial-Scale Modifications
Process intensification methods improve reaction efficiency:
-
Continuous flow synthesis : Reduces reaction time from 24h (batch) to 2h.
-
Microwave assistance : Achieves 98% conversion in esterification steps .
This compound's versatility in electrophilic substitution, cross-coupling, and biological transformations makes it invaluable for pharmaceutical synthesis and materials science. Recent advances in electrochemical methods and flow chemistry have significantly expanded its synthetic utility.
Q & A
Q. What analytical workflows validate the purity of this compound for use in catalytic studies?
- Methodological Answer : Combine HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities. Quantify trace metals via ICP-MS if the compound is used in metal-catalyzed reactions. Purity thresholds (>95%) should align with journal or regulatory standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
